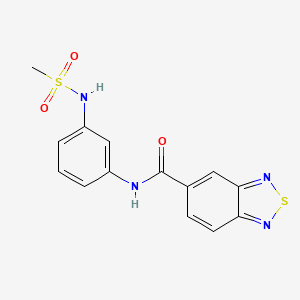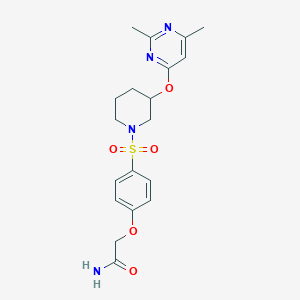![molecular formula C14H25NO3 B2974534 methyl 2-[(2E)-3-(dimethylamino)prop-2-enoyl]octanoate CAS No. 866133-90-6](/img/structure/B2974534.png)
methyl 2-[(2E)-3-(dimethylamino)prop-2-enoyl]octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(2E)-3-(dimethylamino)prop-2-enoyl]octanoate is an organic compound with the molecular formula C14H25NO3. It is known for its unique structure, which includes a dimethylamino group and an enoyl moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2E)-3-(dimethylamino)prop-2-enoyl]octanoate typically involves the reaction of octanoic acid with dimethylamine and an appropriate enoylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced technologies, such as flow chemistry and automated reactors, can enhance the efficiency and scalability of the production process. Quality control measures are implemented to ensure the consistency and reliability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[(2E)-3-(dimethylamino)prop-2-enoyl]octanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the enoyl group to an alkyl group.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alkylated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(2E)-3-(dimethylamino)prop-2-enoyl]octanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 2-[(2E)-3-(dimethylamino)prop-2-enoyl]octanoate involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the enoyl moiety can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-[(2E)-3-(dimethylamino)prop-2-enoyl]hexanoate
- Methyl 2-[(2E)-3-(dimethylamino)prop-2-enoyl]decanoate
- Methyl 2-[(2E)-3-(dimethylamino)prop-2-enoyl]dodecanoate
Uniqueness
Methyl 2-[(2E)-3-(dimethylamino)prop-2-enoyl]octanoate is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Eigenschaften
IUPAC Name |
methyl 2-[(E)-3-(dimethylamino)prop-2-enoyl]octanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-5-6-7-8-9-12(14(17)18-4)13(16)10-11-15(2)3/h10-12H,5-9H2,1-4H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWCNIGZBCXBPJ-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)C=CN(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(C(=O)/C=C/N(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{[2-(3-methyl-1H-pyrazol-1-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2974451.png)

![N-(4-chloro-2-fluorophenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2974454.png)

![Methyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2974457.png)

![8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B2974459.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2974461.png)
![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2974462.png)
![2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]-5-(trifluoromethyl)pyridine](/img/structure/B2974464.png)
![N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2974465.png)

![N-(sec-butyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2974468.png)
